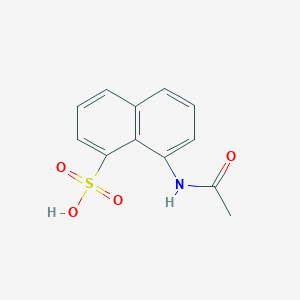![molecular formula C20H42NO4P B3044774 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide CAS No. 100419-57-6](/img/structure/B3044774.png)
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide is a chemical compound with the molecular formula C20H42NO4P and a molecular weight of 391.526 g/mol . This compound is known for its unique structure, which includes a phosphoryl group and multiple butoxy and butyl groups. It has various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide involves several steps. The primary synthetic route includes the reaction of dibutylamine with 2-chloro-N,N-dibutylacetamide in the presence of a base, followed by the addition of 3-methylbutanol and a phosphorylating agent . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent oxidation.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoryl oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The butoxy groups can be substituted with other alkoxy groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. The butoxy and butyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar compounds to 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide include:
2-[Bis(2-methylbutoxy)phosphoryl]-N,N-dibutylacetamide: This compound has a similar structure but with different alkoxy groups.
2-[Bis(3-ethylbutoxy)phosphoryl]-N,N-dibutylacetamide: Another analog with variations in the alkoxy groups.
The uniqueness of this compound lies in its specific combination of butoxy and butyl groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
100419-57-6 |
|---|---|
Molecular Formula |
C20H42NO4P |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide |
InChI |
InChI=1S/C20H42NO4P/c1-7-9-13-21(14-10-8-2)20(22)17-26(23,24-15-11-18(3)4)25-16-12-19(5)6/h18-19H,7-17H2,1-6H3 |
InChI Key |
JSUAPLJGSICKTO-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CP(=O)(OCCC(C)C)OCCC(C)C |
Canonical SMILES |
CCCCN(CCCC)C(=O)CP(=O)(OCCC(C)C)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(Bicyclo[3.3.1]nonan-2-yl)morpholine](/img/structure/B3044698.png)









